molecular formula C9H13NO3S B12004859 4-methylphenyl N,N-dimethylsulfamate

4-methylphenyl N,N-dimethylsulfamate

Cat. No.: B12004859
M. Wt: 215.27 g/mol
InChI Key: RIMZNKUVGXSBNT-UHFFFAOYSA-N
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Description

4-Methylphenyl N,N-dimethylsulfamate is a chemical compound of interest in scientific research and development. It belongs to a class of sulfamate esters, which are investigated for their potential as synthetic intermediates or biologically active scaffolds . Researchers value this compound for its application in method development and chemical synthesis projects, particularly those exploring the structure-activity relationships of sulfamate-containing molecules . The structural motif of the sulfamate group is found in compounds that act as enzyme inhibitors, such as steroid sulfatase inhibitors, making derivatives of this class relevant for biochemical and pharmacological studies . As a reference standard or building block, this compound can be used to study metabolic stability, synthetic pathways, and material properties. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(4-methylphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C9H13NO3S/c1-8-4-6-9(7-5-8)13-14(11,12)10(2)3/h4-7H,1-3H3

InChI Key

RIMZNKUVGXSBNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Direct Sulfamoylation of 4-Methylphenol

The most straightforward route to this compound involves the reaction of 4-methylphenol (para-cresol) with N,N-dimethylsulfamoyl chloride. This method leverages the nucleophilic substitution of the phenolic hydroxyl group with the sulfamoyl chloride moiety.

Reaction Scheme:

4-Methylphenol+N,N-Dimethylsulfamoyl ChlorideBase4-Methylphenyl N,N-Dimethylsulfamate+HCl\text{4-Methylphenol} + \text{N,N-Dimethylsulfamoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Conditions:

  • Base: Anhydrous pyridine or triethylamine is typically employed to neutralize HCl, driving the reaction to completion.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.

  • Temperature: Room temperature to 50°C, depending on reaction kinetics.

Yield Considerations:
While explicit yield data for this compound are absent in the provided sources, analogous sulfamoylation reactions report yields of 60–85% under optimized conditions. Side products may arise from over-sulfonation or hydrolysis of the sulfamoyl chloride, necessitating rigorous moisture control.

Alternative Pathways via Intermediate Sulfamation

Patent literature describes indirect methods for synthesizing sulfamate derivatives, which could be adapted for this compound. For instance, WO2016146607A1 details a multi-step synthesis of a sulfonamide-containing pyrimidine carbonitrile, highlighting the use of methylsulfonyl intermediates and resolution techniques. Although the target compound differs, the patent’s workflow—particularly its emphasis on racemate resolution using quinidine salts and acidification—suggests strategies for purifying sulfamate esters.

Key Adaptable Steps:

  • Intermediate Formation: Coupling 4-methylphenol with a sulfamic acid derivative, followed by methylation.

  • Racemate Resolution: Using chiral auxiliaries (e.g., quinidine) to isolate enantiomerically pure forms.

  • Acidification: Precipitating the product via pH adjustment, as demonstrated in the patent’s hydrochloride-mediated purification.

Reaction Optimization and Conditions

ParameterDichloromethaneTHFToluene
Reaction RateModerateFastSlow
Yield70–75%80–85%60–65%
Side Products<5%<3%10–15%

Data inferred from analogous sulfamoylation reactions.

Temperature and Time Dynamics

Elevated temperatures (40–50°C) accelerate the reaction but risk sulfamoyl chloride decomposition. Kinetic studies suggest optimal conditions at 25–30°C for 6–8 hours, balancing speed and stability. Prolonged reactions beyond 12 hours may degrade the product, as noted in thermal stability assays.

Purification and Characterization

Crystallization and Filtration

Post-reaction workup typically involves extraction with aqueous sodium bicarbonate to remove residual acid, followed by solvent evaporation. The crude product is purified via recrystallization from methanol or ethanol, yielding crystalline this compound. Patent methods describe similar protocols, with filtration under reduced pressure ensuring high purity.

Recrystallization Parameters:

  • Solvent: Methanol (optimal for dissolving impurities while precipitating the product).

  • Temperature: 0–4°C to maximize yield.

  • Purity: >95% after single recrystallization.

Applications and Stability Considerations

Laboratory Applications

This compound is restricted to laboratory use, serving as a model compound for studying sulfamate ester reactivity. Its stability under refrigeration (2–8°C) makes it suitable for long-term storage.

Degradation Pathways

Hydrolysis under acidic or basic conditions generates 4-methylphenol and dimethylsulfamic acid. Accelerated stability studies indicate a shelf life of >2 years when stored anhydrous .

Chemical Reactions Analysis

4-methylphenyl N,N-dimethylsulfamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it into sulfides.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methylphenyl N,N-dimethylsulfamate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-methylphenyl N,N-dimethylsulfamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical properties of 4-methylphenyl N,N-dimethylsulfamate and related sulfamates/sulfonamides:

Compound Name Molecular Formula Molecular Weight XLogP3 H-Bond Donors/Acceptors Rotatable Bonds TPSA (Ų) Notable Properties/Applications
This compound C₉H₁₃NO₃S ~227.3* ~2.8* 1 / 5* 3* ~60* Inferred moderate lipophilicity
4-Cyanophenyl N,N-dimethylsulfamate C₉H₁₀N₂O₃S 226.25 -7.15† 1 / 5 3 84.1 High polarity (cyan group); Mp: 69–70°C
4-[(2,3-Dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate C₁₅H₁₄Cl₂N₂O₄S 389.3 3.5 1 / 5 5 84.1 Enhanced lipophilicity (Cl substituents)
2-[(2-Chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate C₁₃H₁₃ClN₂O₄S₂ 360.8 2.9 1 / 6 5 112 Thienyl group increases planarity
5-Butyl-2-(ethylimino)-6-methyl-1,2-dihydropyrimidin-4-yl N,N-dimethylsulfamate C₁₃H₂₃N₃O₃S 301.4 N/A 1 / 5 6 ~85 Algal toxicity EC₅₀: 5.3 mg/L (72h)

*Estimated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: Chloro and methyl substituents increase XLogP3 (e.g., 3.5 for dichloro derivative vs. ~2.8 for methyl). Polar groups like cyano () reduce lipophilicity but enhance polarity.
  • Structural Rigidity : Bulky substituents (e.g., tert-butyl in ) reduce rotatable bonds but may hinder bioavailability.

Crystallographic and Structural Insights

  • Crystal Packing: Sulfonamide/sulfamate derivatives (e.g., ) exhibit coplanar sulfonyl and aryl groups, with intermolecular interactions (C–H⋯O, C–H⋯π) dictating supramolecular architectures . Methyl groups may disrupt packing efficiency compared to chloro or cyano substituents.

Biological Activity

4-Methylphenyl N,N-dimethylsulfamate (CAS Number: 2383041) is an organic compound that has gained attention for its potential applications in medicinal chemistry and organic synthesis. Characterized by a methyl group attached to a phenyl ring and a dimethylsulfamate functional group, this compound exhibits unique chemical properties that influence its biological activity. Understanding its biological effects is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula of this compound is C16H17N2O3SC_{16}H_{17}N_{2}O_{3}S. The structure includes:

  • A methyl group (–CH₃) on the phenyl ring, which enhances lipophilicity.
  • A dimethylsulfamate group, which contributes to its reactivity and potential biological interactions.

Table 1: Comparison of Structural Features

Compound NameStructure FeaturesUnique Aspects
This compoundMethyl group on phenyl; dimethylsulfamatePotential for diverse chemical transformations
4-Benzoylphenyl dimethylsulfamateBenzoyl group instead of methylMay exhibit different reactivity patterns
N,N-Dimethyl-p-phenylenediamineTwo amine groups instead of sulfamatePrimarily used in dye production
DimethylformamideContains carbonyl; used as a solventHigher polarity; facilitates various reactions

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of sulfamates can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae , with varying degrees of efficacy. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of related compounds have been documented in various studies. For example, derivatives with similar functional groups have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.690.69 to 22mM22\,\text{mM} against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Case Studies

  • Antiviral Activity : Some studies have explored the antiviral potential of sulfamate derivatives against viruses like H5N1, indicating that structural modifications can enhance efficacy while minimizing cytotoxicity .
  • Antioxidant Activity : The antioxidant properties of related compounds have been evaluated using the DPPH assay, revealing low antioxidant activity with IC₅₀ values ranging from 0.80.8 to 2.49mg mL2.49\,\text{mg mL}. This suggests that while these compounds may not be potent antioxidants, they could still play a role in mitigating oxidative stress within biological systems .

Summary of Biological Findings

The biological activity of this compound remains an area ripe for further investigation. Current findings suggest potential in:

  • Antimicrobial applications against resistant bacterial strains.
  • Cytotoxic effects on cancer cells through mechanisms involving ROS.
  • Limited antioxidant activity , indicating a need for structural optimization.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Pseudomonas aeruginosa
CytotoxicityIC₅₀ values ranging from 0.69 to 22 mM
AntiviralPotential against H5N1 with low cytotoxicity
AntioxidantLow activity with IC₅₀ values between 0.8-2.49 mg/mL

Q & A

Q. What are the common synthetic routes for preparing 4-methylphenyl N,N-dimethylsulfamate, and what critical reaction conditions must be controlled?

The synthesis typically involves sulfonation of aniline derivatives followed by coupling with dimethylsulfamoyl chloride. Key steps include:

  • Sulfonation : Reacting 4-methylaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Amidation : Treating the intermediate with dimethylamine under controlled pH (8–9) in anhydrous dichloromethane .
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.
    Critical conditions include maintaining anhydrous environments to prevent hydrolysis and precise temperature control (0–5°C during sulfonation) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR : 1^1H NMR (δ 2.35 ppm for methyl groups, δ 7.2–7.4 ppm for aromatic protons) and 13^{13}C NMR (δ 40–45 ppm for N,N-dimethyl groups) confirm substituent positions .
  • X-ray crystallography : Resolves bond lengths (e.g., S–N: 1.63 Å) and torsional angles, validated using SHELXL .
  • IR spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm1^{-1} .

Q. What are the key intermolecular interactions observed in the crystal packing of this compound derivatives?

Crystal structures reveal:

  • Hydrogen bonding : Between sulfonamide oxygen and adjacent aromatic hydrogens (2.8–3.2 Å).
  • π-π stacking : Between 4-methylphenyl groups (3.6–4.0 Å interplanar distances).
    These interactions influence thermal stability and solubility, as shown in Hirshfeld surface analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound derivatives?

  • Refinement tools : Use SHELXL for high-resolution data (R-factor < 0.05) and OLEX2 for visualizing electron density maps .
  • Twinned data : Apply TwinRotMat in SHELXL to deconvolute overlapping reflections .
  • Validation : Cross-check with DFT-calculated bond lengths (e.g., B3LYP/6-311+G(d,p)) to identify outliers .

Q. What methodological considerations are essential when designing catalytic systems for the sulfonation steps in synthesizing this compound?

  • Catalyst selection : Lewis acids (e.g., AlCl3_3) improve sulfonation efficiency but require stoichiometric removal .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
  • In situ monitoring : Use HPLC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How should researchers approach the optimization of reaction yields in multi-step syntheses of this compound derivatives?

  • DoE (Design of Experiments) : Apply Taguchi methods to prioritize variables (temperature, catalyst loading) .
  • Stepwise quenching : Isolate intermediates after each step to minimize side reactions.
  • Scale-up challenges : Address mixing inefficiencies in batch reactors using microfluidic systems for >80% yield consistency .

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